

# Application Notes and Protocols for N-dodecyl-pSar25 in mRNA Vaccine Development

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## Compound of Interest

Compound Name: *N-dodecyl-pSar25*

Cat. No.: *B15591769*

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## Introduction

The development of potent and safe mRNA vaccines relies heavily on the design of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its entry into target cells. A key component of conventional LNPs is a polyethylene glycol (PEG)-conjugated lipid, which provides a hydrophilic corona to stabilize the particles and prolong their circulation time. However, concerns regarding the potential for PEG-specific immune responses have prompted the exploration of alternative stealth polymers.

Polysarcosine (pSar), a biocompatible and non-immunogenic polypeptoid, has shown significant promise as a substitute for PEG. **N-dodecyl-pSar25** is a specific polysarcosine-lipid conjugate, where a 12-carbon alkyl chain (dodecyl) is attached to a polysarcosine polymer with an average of 25 repeating units. This molecule is designed to be incorporated into LNP formulations to enhance their stability and delivery efficiency while potentially mitigating the immunogenicity concerns associated with PEGylated lipids.

These application notes provide an overview of the use of **N-dodecyl-pSar25** in the development of mRNA vaccines, including comparative physicochemical data, detailed experimental protocols for LNP formulation and evaluation, and a visualization of the cellular uptake and endosomal escape pathway.

## Data Presentation

The following tables summarize the expected quantitative data for mRNA lipid nanoparticles formulated with **N-dodecyl-pSar25** in comparison to traditional PEG-containing LNPs. The data is extrapolated from studies on structurally similar polysarcosine lipids (e.g., C14, C16, and C18-pSar25) as a direct comparative study on **N-dodecyl-pSar25** is not yet publicly available.

Table 1: Physicochemical Characterization of mRNA-LNPs

LNP Formulation	Mean Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Zeta Potential (mV)
Standard LNP (PEG-lipid)	80 - 100	< 0.2	> 90%	Slightly negative
pSar-LNP (N-dodecyl-pSar25)	80 - 120	< 0.2	80 - 95%	Slightly negative to neutral

Table 2: In Vitro mRNA Expression

LNP Formulation	Cell Line	Reporter Gene	Relative Luminescence Units (RLU) - Normalized to Standard LNP
Standard LNP (PEG-lipid)	HEK293T	Luciferase	1.0
pSar-LNP (N-dodecyl-pSar25)	HEK293T	Luciferase	1.0 - 1.5
Standard LNP (PEG-lipid)	Dendritic Cells (DC2.4)	Luciferase	1.0
pSar-LNP (N-dodecyl-pSar25)	Dendritic Cells (DC2.4)	Luciferase	1.2 - 2.0

Table 3: In Vivo mRNA Expression (Intramuscular Injection in Mice)

LNP Formulation	Reporter Gene	Protein Expression at Injection Site (RLU) - 24h post-injection	Systemic Protein Expression (e.g., in spleen) (RLU) - 24h post-injection
Standard LNP (PEG-lipid)	Luciferase	Baseline	Baseline
pSar-LNP (N-dodecyl-pSar25)	Luciferase	Expected to be comparable or slightly higher than Standard LNP	Expected to be comparable or slightly higher than Standard LNP

## Experimental Protocols

### Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs containing **N-dodecyl-pSar25** using a microfluidic mixing device.

Materials:

- Ionizable lipid (e.g., SM-102 or ALC-0315) in ethanol
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
- Cholesterol in ethanol
- **N-dodecyl-pSar25** in ethanol
- mRNA encoding the antigen of interest in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassettes (10 kDa MWCO)

- Phosphate-buffered saline (PBS), sterile

Procedure:

- Prepare Lipid Stock Solution:
  - In an ethanol-compatible vial, mix the ionizable lipid, DSPC, cholesterol, and **N-dodecyl-pSar25** at a molar ratio of 50:10:38.5:1.5.
  - The total lipid concentration in ethanol should be between 10-25 mg/mL.
- Prepare mRNA Solution:
  - Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a final concentration suitable for the desired mRNA-to-lipid ratio.
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid solution in ethanol into one syringe and the mRNA solution in the aqueous buffer into another syringe.
  - Set the flow rate ratio of the aqueous to organic phase to 3:1.
  - Set the total flow rate to a value between 2-12 mL/min.
  - Initiate the mixing process to generate the LNPs.
- Purification:
  - Collect the resulting LNP dispersion.
  - Transfer the LNP dispersion to a pre-hydrated dialysis cassette.
  - Dialyze against sterile PBS at 4°C for at least 18 hours, with at least two changes of PBS, to remove ethanol and non-encapsulated mRNA.
- Sterilization and Storage:

- Recover the purified LNPs from the dialysis cassette.
- Sterilize the LNP formulation by passing it through a 0.22 µm sterile filter.
- Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

## Protocol 2: Characterization of mRNA-LNPs

### 1. Particle Size and Polydispersity Index (PDI):

- Dilute the LNP formulation in PBS.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

### 2. mRNA Encapsulation Efficiency:

- Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen® assay).
- Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
- The encapsulation efficiency is calculated as:  $((\text{Total RNA fluorescence} - \text{Free RNA fluorescence}) / \text{Total RNA fluorescence}) * 100\%$ .

### 3. Zeta Potential:

- Dilute the LNP formulation in a low-salt buffer (e.g., 10 mM NaCl).
- Measure the zeta potential using Laser Doppler Velocimetry.

## Protocol 3: In Vitro Transfection Efficiency

### Materials:

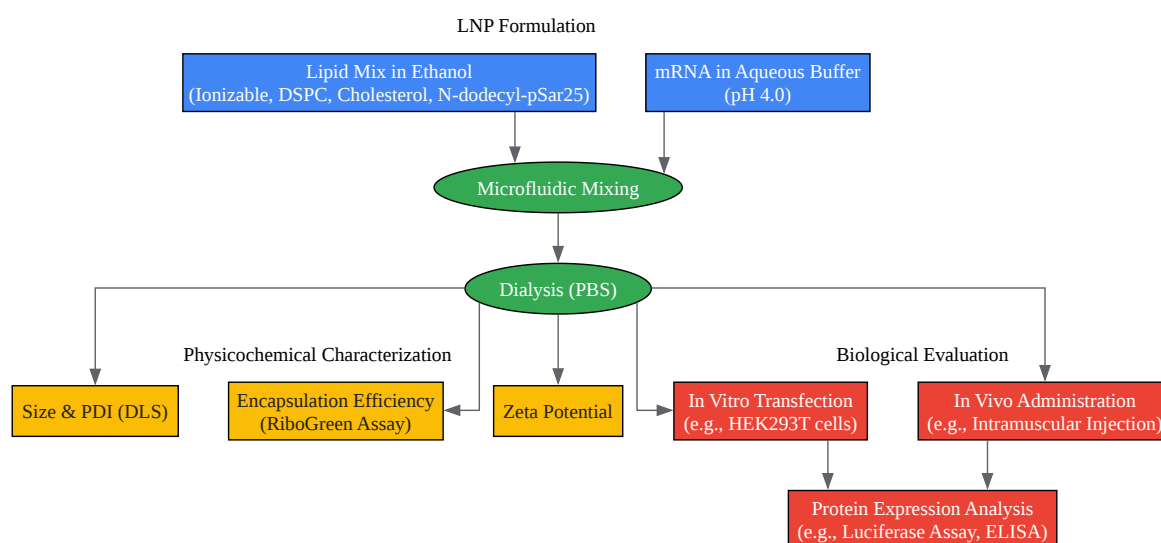
- HEK293T cells or other suitable cell line
- Complete cell culture medium
- mRNA-LNPs encoding a reporter protein (e.g., Luciferase)
- Luciferase assay reagent
- Luminometer

**Procedure:**

- Cell Seeding:
  - Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
  - Incubate overnight at 37°C and 5% CO<sub>2</sub>.
- Transfection:
  - Dilute the mRNA-LNPs to the desired concentrations in fresh cell culture medium.
  - Remove the old medium from the cells and add the medium containing the mRNA-LNPs.
  - Incubate for 24-48 hours.
- Quantification of Protein Expression:
  - Lyse the cells according to the luciferase assay manufacturer's protocol.
  - Add the luciferase substrate to the cell lysate.
  - Measure the luminescence using a luminometer.
  - Normalize the results to the total protein concentration in each well.

## Visualizations

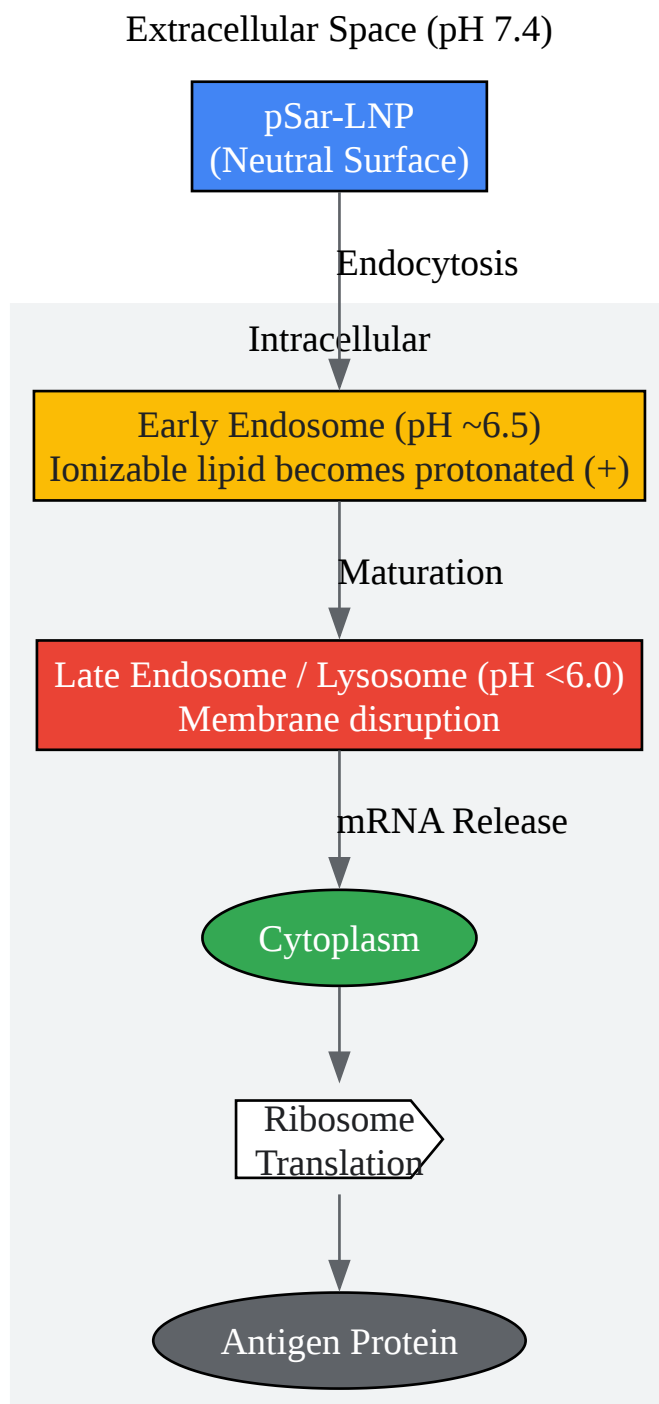
## Experimental Workflow for LNP Formulation and Evaluation



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Caption: Workflow for mRNA-LNP formulation and evaluation.

## Cellular Uptake and Endosomal Escape Pathway



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Caption: Cellular uptake and endosomal escape of pSar-LNPs.

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